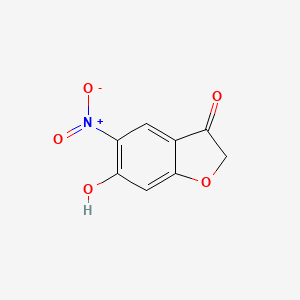
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one typically involves the nitration of a benzofuran precursor followed by hydroxylation. Common reagents used in these reactions include nitric acid for nitration and hydrogen peroxide or other oxidizing agents for hydroxylation. The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and hydroxyl groups can play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrobenzofuran: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Hydroxybenzofuran: Lacks the nitro group, leading to different chemical and biological properties.
5-Nitro-2-hydroxybenzofuran: Similar structure but with different positioning of functional groups, affecting its overall properties.
Uniqueness
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is unique due to the presence of both nitro and hydroxyl groups, which can significantly influence its chemical reactivity and potential biological activities. The specific arrangement of these groups on the benzofuran ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
832713-74-3 |
|---|---|
Fórmula molecular |
C8H5NO5 |
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
6-hydroxy-5-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H5NO5/c10-6-2-8-4(7(11)3-14-8)1-5(6)9(12)13/h1-2,10H,3H2 |
Clave InChI |
KYWSAPYOWOKFMK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC(=C(C=C2O1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
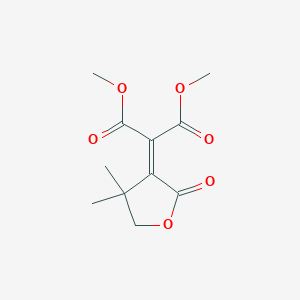
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
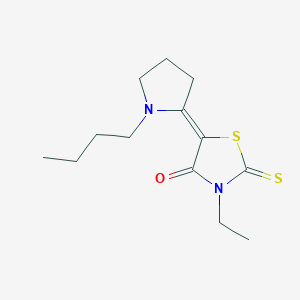
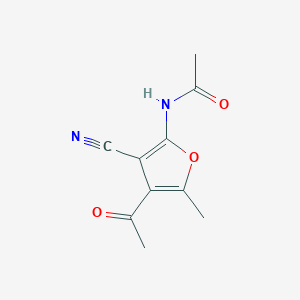
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
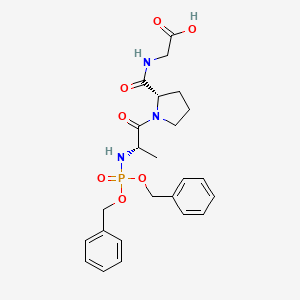
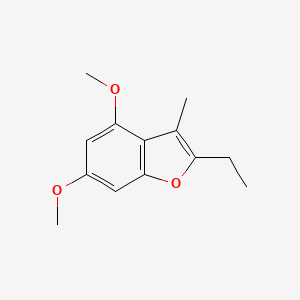
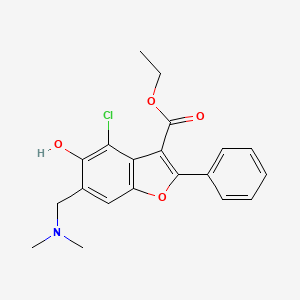
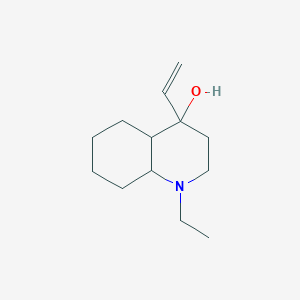
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)
